molecular formula C13H12O4 B13924673 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

Katalognummer: B13924673
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: XXXVOHHINPTGCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as a carboxylic acid ester group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized conditions for higher yield and purity.

Analyse Chemischer Reaktionen

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the production of dyes, pigments, and other chemical products.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is either metabolized or acts as an inhibitor or activator.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester include:

    2-Naphthalenecarboxylic acid: Lacks the hydroxy and methoxy groups, making it less reactive in certain chemical reactions.

    4-Hydroxy-2-naphthoic acid: Contains a hydroxy group but lacks the methoxy group, affecting its solubility and reactivity.

    7-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the hydroxy group, influencing its chemical behavior. The uniqueness of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester lies in its combination of functional groups, which confer specific chemical properties and reactivity.

Eigenschaften

Molekularformel

C13H12O4

Molekulargewicht

232.23 g/mol

IUPAC-Name

methyl 4-hydroxy-7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-16-10-3-4-11-8(6-10)5-9(7-12(11)14)13(15)17-2/h3-7,14H,1-2H3

InChI-Schlüssel

XXXVOHHINPTGCG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.